molecular formula C8H9F2NO2S B15270683 N-ethyl-3,4-difluorobenzene-1-sulfonamide

N-ethyl-3,4-difluorobenzene-1-sulfonamide

Cat. No.: B15270683
M. Wt: 221.23 g/mol
InChI Key: FEEQGSOMNWVRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,4-difluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions and an ethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₈H₉F₂NO₂S, with a molecular weight of 221 Da (calculated from the formula). The compound’s SMILES representation is CCNS(=O)(=O)c1ccc(F)c(F)c1, and its IUPAC name reflects the substitution pattern and functional groups .

Properties

Molecular Formula

C8H9F2NO2S

Molecular Weight

221.23 g/mol

IUPAC Name

N-ethyl-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

InChI Key

FEEQGSOMNWVRTD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-difluorobenzene-1-sulfonamide typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

The process may include additional purification steps, such as recrystallization or chromatography, to achieve the desired purity levels .

Comparison with Similar Compounds

Key Observations:

Larger substituents (e.g., phenylethyl, benzyl) increase molecular weight and rotatable bond counts, which may reduce metabolic stability .

Lipophilicity (LogP) :

  • The ethyl group in the target compound results in a lower estimated LogP (~2.5) compared to analogs with aromatic substituents (LogP 3.5–4.05). This suggests improved aqueous solubility, a critical factor in drug design .

Substituent Effects: Fluorine: All compared compounds feature fluorine atoms, which improve electronegativity and resistance to oxidative metabolism. The 3,4-difluoro pattern is shared in three compounds, likely optimizing steric and electronic interactions with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.